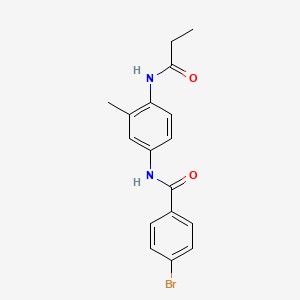
4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide is an organic compound with the molecular formula C17H17BrN2O2. It is a brominated benzamide derivative, which is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide typically involves a multi-step process starting from commercially available precursors. One common method involves the bromination of a suitable benzamide precursor using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Amidation: Propionyl chloride (C3H5ClO) in the presence of a base such as triethylamine (C6H15N)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzamides .
Applications De Recherche Scientifique
4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propionamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N-(4-bromo-3-methylphenyl)benzamide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-Bromo-N-(4-bromobenzoyl)aminomethylbenzamide
Uniqueness
4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide is unique due to the presence of both the bromine atom and the propionamide group, which confer specific chemical and biological properties not found in other similar compounds. This makes it particularly valuable in research applications where these properties are desired .
Propriétés
Formule moléculaire |
C17H17BrN2O2 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
4-bromo-N-[3-methyl-4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c1-3-16(21)20-15-9-8-14(10-11(15)2)19-17(22)12-4-6-13(18)7-5-12/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
TYQYWZLPDQWGAB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


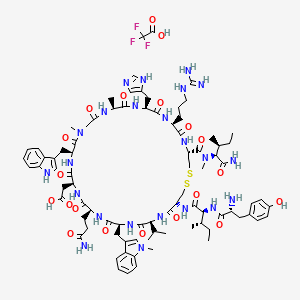


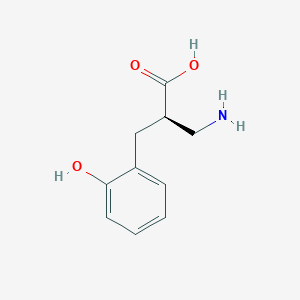
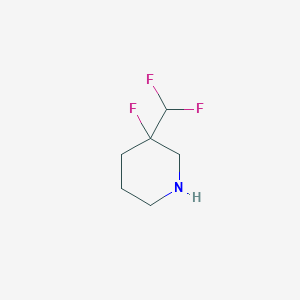
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B12994495.png)
![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12994496.png)
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994497.png)

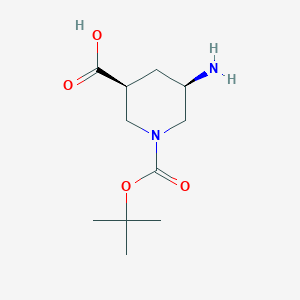
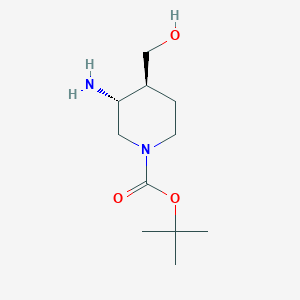
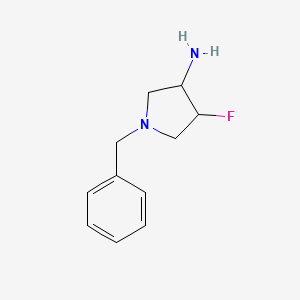
![(S)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12994535.png)

